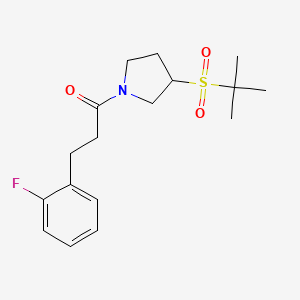
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one, also known as TFMPP, is a chemical compound that belongs to the class of piperazines. It is a psychoactive drug that has been widely used for recreational purposes, but it has also been studied for its potential applications in scientific research.
Mechanism Of Action
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one acts as an agonist at the 5-HT1A and 5-HT2A receptors in the brain. These receptors are involved in the regulation of mood, cognition, and perception. By binding to these receptors, 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one can modulate the activity of serotonin, a neurotransmitter that plays a key role in these processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one are not well understood, but it is believed to have a stimulant effect on the central nervous system. It has been reported to induce feelings of euphoria, increased sociability, and heightened sensory perception. However, it can also cause adverse effects such as anxiety, paranoia, and hallucinations.
Advantages And Limitations For Lab Experiments
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It also has a well-characterized mechanism of action, which makes it a useful tool for investigating the role of serotonin receptors in the brain. However, its psychoactive effects can be a limitation, as it may interfere with the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one. One area of interest is its potential use in the treatment of anxiety and depression. Another area of interest is its role in the regulation of mood and cognition, and how it may be involved in the development of psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one, and how they may be related to its psychoactive properties.
Synthesis Methods
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one can be synthesized through a multi-step process that involves the reaction of 2-fluorophenylacetic acid with tert-butylsulfonyl chloride to form 2-fluorophenylacetyl chloride. This intermediate is then reacted with pyrrolidine in the presence of a base to form 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one.
Scientific Research Applications
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to investigate the role of serotonin receptors in the brain, as it has been shown to act as an agonist at the 5-HT1A and 5-HT2A receptors. 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one has also been studied for its potential use in the treatment of anxiety and depression.
properties
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3S/c1-17(2,3)23(21,22)14-10-11-19(12-14)16(20)9-8-13-6-4-5-7-15(13)18/h4-7,14H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSOBWZEFYBNOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2855484.png)
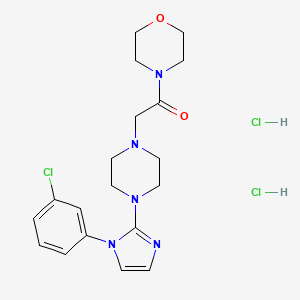
![3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2855490.png)
![2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2855491.png)
![2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine hcl](/img/structure/B2855492.png)
![3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile](/img/structure/B2855495.png)
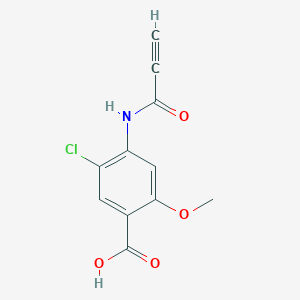
![N-(2,4-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2855498.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzenesulfonamide](/img/structure/B2855499.png)
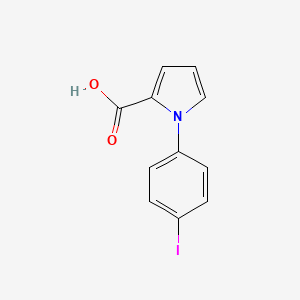
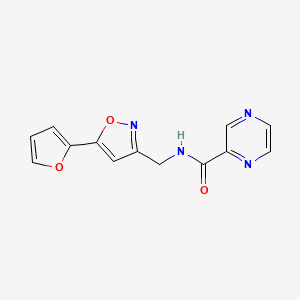
![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2855503.png)
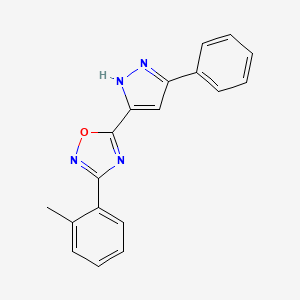
![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2855507.png)